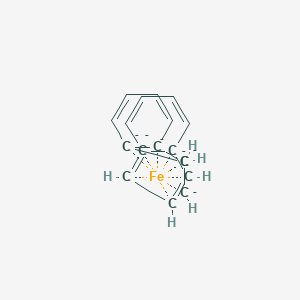

inden-7a-ide;iron

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: inden-7a-ide;iron can be synthesized through several methods. One common approach involves the reaction of cyclopentadienyl sodium with iron(II) chloride in anhydrous conditions. The reaction typically proceeds as follows:

2C5H5Na+FeCl2→Fe(C5H5)2+2NaCl

This reaction is carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: inden-7a-ide;iron undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ferrocenium ion, a stable cationic species.

Reduction: Reduction reactions can revert ferrocenium ion back to ferrocene.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and silver nitrate (AgNO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) or acetic anhydride (Ac2O) can facilitate substitution reactions.

Major Products:

Oxidation: Ferrocenium ion (Fe(C5H5)2+)

Reduction: Ferrocene (Fe(C5H5)2)

Substitution: Various substituted ferrocenes depending on the reagents used.

Aplicaciones Científicas De Investigación

inden-7a-ide;iron has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying organometallic chemistry and bonding.

Biology: Ferrocene derivatives are explored for their potential use in drug delivery and as enzyme inhibitors.

Medicine: Some ferrocene-based compounds exhibit anticancer properties and are being investigated for therapeutic use.

Industry: The compound is used in the development of materials with unique electronic and magnetic properties.

Mecanismo De Acción

The mechanism of action of inden-7a-ide;iron involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. In biological systems, ferrocene derivatives can interact with enzymes and proteins, potentially altering their activity. The compound’s stability and ability to undergo reversible oxidation and reduction make it a valuable tool in various applications.

Comparación Con Compuestos Similares

inden-7a-ide;iron can be compared with other similar organometallic compounds, such as:

Cobaltocene (Co(C5H5)2): Similar structure but with cobalt instead of iron.

Nickelocene (Ni(C5H5)2): Contains nickel in place of iron.

Manganocene (Mn(C5H5)2): Manganese-based analog.

Uniqueness: this compound is unique due to its exceptional stability and well-defined redox chemistry. Its ability to form stable cationic and neutral species makes it particularly valuable in both research and industrial applications.

Conclusion

This compound is a fascinating compound with a rich history and diverse applications. Its unique structure and chemical properties continue to make it a subject of extensive study and innovation in various scientific fields.

Actividad Biológica

Inden-7a-ide;iron is a compound that combines the structural features of indenyl systems with iron, potentially offering unique biological activities due to the presence of iron, a crucial element in various biological processes. This article delves into the biological activity of this compound, focusing on its interaction with biological systems, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a derivative of ferrocene, which is known for its stability and ability to interact with various biological molecules, including enzymes and proteins. The incorporation of iron into organic frameworks can enhance the compound's reactivity and facilitate electron transfer processes, making it a candidate for various biomedical applications.

Iron Metabolism

Iron plays a pivotal role in numerous biological functions, including oxygen transport, DNA synthesis, and electron transport in cellular respiration. The metabolism of iron involves complex regulatory mechanisms that maintain homeostasis within the body. Key proteins involved include:

- Transferrin : A glycoprotein that binds iron tightly but reversibly, facilitating its transport in the bloodstream.

- Ferritin : The primary iron storage protein that sequesters excess iron to prevent toxicity.

- Hepcidin : A hormone that regulates iron absorption and distribution by controlling the expression of ferroportin, the sole known iron exporter.

The interaction of this compound with these proteins may influence iron homeostasis and contribute to its biological activity .

Antioxidant Properties

This compound may exhibit antioxidant properties due to the ability of iron to participate in redox reactions. Iron can catalyze the formation of reactive oxygen species (ROS), which can lead to oxidative stress if not regulated. However, compounds like this compound could potentially mitigate oxidative stress by scavenging free radicals or modulating antioxidant pathways.

Case Studies and Research Findings

- Study on Iron Overload : Research indicates that excess iron can lead to oxidative damage in tissues, contributing to diseases such as liver cirrhosis and hepatocellular carcinoma. The ability of this compound to modulate iron levels may provide therapeutic benefits in conditions characterized by iron overload .

- Cellular Interaction Mechanisms : Studies have shown that ferrocene derivatives can interact with cellular pathways involved in oxidative stress response. For instance, compounds like this compound may activate nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant defense mechanisms .

- Therapeutic Applications : Preliminary findings suggest that derivatives of ferrocene can enhance the efficacy of chemotherapeutic agents by improving drug delivery and reducing side effects through targeted delivery mechanisms.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Iron Overload | This compound may reduce oxidative damage associated with excess iron levels. |

| Study 2 | Antioxidant Activity | Potential activation of Nrf2 pathway leading to enhanced antioxidant defenses. |

| Study 3 | Drug Delivery | Improved efficacy of chemotherapeutic agents when combined with ferrocene derivatives. |

Propiedades

IUPAC Name |

inden-7a-ide;iron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7.Fe/c2*1-2-5-9-7-3-6-8(9)4-1;/h2*1-7H;/q2*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTZBSUCFJDUNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]2C=CC=C2C=C1.C1=C[C-]2C=CC=C2C=C1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Fe-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.